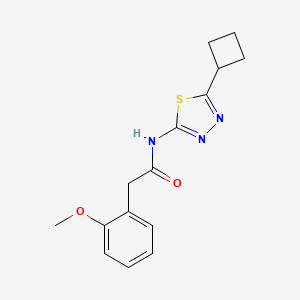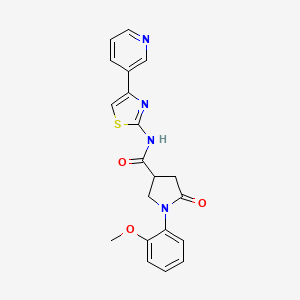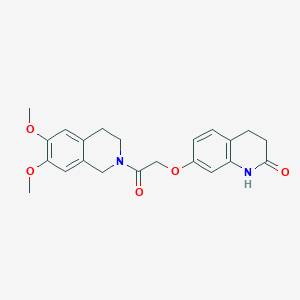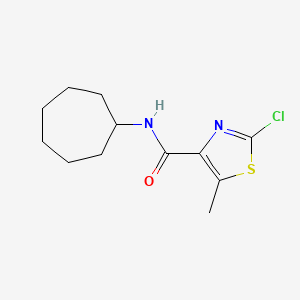![molecular formula C24H23NO6 B11008970 (2S)-({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11008970.png)
(2S)-({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid” is a complex compound with a fascinating structure. Let’s break it down step by step.
準備方法
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is to start with a precursor containing the benzo[c]chromen-3-yl moiety and then introduce the necessary functional groups. Specific reactions may include acylation, amidation, and cyclization.
Reaction Conditions::Amidation: The amino group (NH₂) can be introduced via amidation reactions using appropriate reagents.
Cyclization: The tetrahydrobenzo[c]chromen ring system can be formed through cyclization reactions under specific conditions.
Industrial Production:: While industrial-scale production methods may vary, the compound is likely synthesized in multi-step processes, optimizing yield and purity.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Reduction: Reduction reactions can modify functional groups, impacting its biological activity.
Substitution: Substitution reactions may occur at various positions, altering its properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The major products depend on the specific reactions and conditions. Isolated intermediates and final derivatives contribute to its overall complexity.
科学的研究の応用
This compound finds applications across disciplines:
Chemistry: As a synthetic intermediate or probe molecule.
Biology: Studying its interactions with enzymes, receptors, or cellular pathways.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or catalysts.
作用機序
この化合物の作用機序は、特定の分子標的(タンパク質、核酸など)への結合または細胞シグナル伝達経路の調節に関与している可能性があります。これらの詳細を明らかにするためには、さらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物に関する具体的な情報は持っていないため、研究者はその独自性と潜在的な利点を理解するために、関連する構造と比較することがよくあります。
類似化合物との比較
While I don’t have specific information on similar compounds, researchers often compare it with related structures to understand its uniqueness and potential advantages.
特性
分子式 |
C24H23NO6 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
(2S)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H23NO6/c1-14(22(26)25-21(23(27)28)15-7-3-2-4-8-15)30-16-11-12-18-17-9-5-6-10-19(17)24(29)31-20(18)13-16/h2-4,7-8,11-14,21H,5-6,9-10H2,1H3,(H,25,26)(H,27,28)/t14?,21-/m0/s1 |
InChIキー |
SVYPFMPUTFLZBK-YNNZGITBSA-N |
異性体SMILES |
CC(C(=O)N[C@@H](C1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
正規SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008900.png)
![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11008901.png)

![N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11008906.png)

![1-(4-fluorophenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008922.png)
![Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008925.png)
![(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008940.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11008943.png)


![N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11008958.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008960.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11008961.png)
